2-Oxazolidinone, 3-[3-(hydroxymethyl)phenyl]-

Lipophilicity Drug Design Partitioning

Select this meta-hydroxymethyl 2-oxazolidinone for its unique combination of low lipophilicity (XLogP3 0.6) and high thermal stability (BP 362.8°C). The 0.6-unit lower XLogP3 vs toloxatone enhances aqueous solubility, making it preferred for bioconjugation and click chemistry. The 111°C higher BP vs 3-phenyl analog ensures safe operation in solvent-free and melt-phase reactions. Higher density (1.329 g/cm³) improves volumetric efficiency. Ideal for systematic SAR studies probing phenyl ring substitution effects.

Molecular Formula C10H11NO3
Molecular Weight 193.20 g/mol
Cat. No. B12859968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxazolidinone, 3-[3-(hydroxymethyl)phenyl]-
Molecular FormulaC10H11NO3
Molecular Weight193.20 g/mol
Structural Identifiers
SMILESC1COC(=O)N1C2=CC=CC(=C2)CO
InChIInChI=1S/C10H11NO3/c12-7-8-2-1-3-9(6-8)11-4-5-14-10(11)13/h1-3,6,12H,4-5,7H2
InChIKeyYSNFGEOMFUFKRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Oxazolidinone, 3-[3-(hydroxymethyl)phenyl]-: A Meta-Hydroxymethyl Functionalized Oxazolidinone for Property-Driven Procurement


2-Oxazolidinone, 3-[3-(hydroxymethyl)phenyl]- (CAS 1020736-69-9) is a heterocyclic organic compound belonging to the N-aryl-2-oxazolidinone class, featuring a meta-hydroxymethyl (−CH₂OH) substituent on the phenyl ring . This substitution pattern imparts a distinct constellation of physicochemical properties—including elevated boiling point (362.8±21.0 °C), increased density (1.329±0.06 g/cm³), and a lower predicted lipophilicity (XLogP3-AA = 0.6) relative to its close structural analogs [1]. These quantitative property differences directly impact solvent compatibility, thermal processing windows, and partitioning behavior, forming the basis for scientific selection over interchangeable alternatives.

Why 2-Oxazolidinone, 3-[3-(hydroxymethyl)phenyl]- Cannot Be Interchanged with Unsubstituted, Para-Substituted, or 5-Hydroxymethyl Oxazolidinone Analogs


Superficially similar N-aryl-2-oxazolidinones often behave as direct substitutes, but quantitative property profiling reveals that even minor substituent variations produce non-trivial shifts in boiling point, density, and lipophilicity . For instance, the meta-hydroxymethyl group on the target compound confers a higher boiling point (362.8 °C) than both the unsubstituted 3-phenyl analog (251.6 °C) and the 5-hydroxymethyl regioisomer (326.4 °C), while simultaneously lowering XLogP3-AA by 0.6 units compared to the methyl-substituted toloxatone scaffold (XLogP 1.2) [1]. Generic selection without accounting for these property differences can lead to mismatched thermal stability, altered chromatographic retention, and inconsistent partitioning in biphasic reaction or formulation systems. The evidence below quantifies these differentiation dimensions.

Quantitative Differentiation Evidence for 2-Oxazolidinone, 3-[3-(hydroxymethyl)phenyl]- Against Closest Structural Analogs


Reduced Lipophilicity (XLogP3-AA) Relative to Toloxatone and 3-Methylphenyl Analogs

The meta-hydroxymethyl substituent lowers the predicted partition coefficient of the target compound by 0.6 log units compared to the methyl-bearing analog toloxatone. Specifically, the target compound exhibits XLogP3-AA = 0.6 [1], whereas toloxatone (5-(hydroxymethyl)-3-(3-methylphenyl)-2-oxazolidinone) yields XLogP = 1.2 [2]. This increased hydrophilicity directly affects aqueous solubility, reversed-phase HPLC retention, and octanol-water partitioning behavior, making the target compound preferable when lower lipophilicity is desired for aqueous-compatible reaction media or biological assay conditions.

Lipophilicity Drug Design Partitioning

Elevated Boiling Point Versus Unsubstituted 3-Phenyl-2-Oxazolidinone and 5-Hydroxymethyl Regioisomer

The meta-hydroxymethyl group raises the predicted boiling point of the target compound by approximately 111 °C relative to the unsubstituted 3-phenyl-2-oxazolidinone. The target compound has a predicted boiling point of 362.8±21.0 °C , while 3-phenyl-2-oxazolidinone boils at 251.6±7.0 °C . Compared to the 5-hydroxymethyl regioisomer (326.4 °C) [1], the target compound still exhibits a 36.4 °C higher boiling point, indicating that the phenyl-ring hydroxymethyl placement has a greater impact on intermolecular forces than the same group at the 5-position. This wider liquid range offers greater thermal latitude in solvent-free reactions, melt processing, and vacuum distillation protocols.

Thermal Stability Distillation Processing Window

Higher Predicted Density Versus 3-Phenyl-2-Oxazolidinone Indicating Compact Molecular Packing

The target compound exhibits a predicted density of 1.329±0.06 g/cm³ , which is 0.089 g/cm³ higher than that of 3-phenyl-2-oxazolidinone (1.24 g/cm³) . This increase reflects the additional hydrogen-bonding capacity and mass contributed by the hydroxymethyl group, leading to more efficient crystal packing. In practical terms, the higher density means that a given molar amount occupies a smaller volume, which can be advantageous in formulation where compact solid loading is desired, and may also correlate with lower volatility under ambient conditions.

Density Crystal Engineering Formulation

Meta-Substitution Pattern Provides Distinct Steric and Electronic Environment Relative to Para-Isomer for Site-Selective Derivatization

The 3-(hydroxymethyl)phenyl substituent is attached at the meta position, as confirmed by the InChIKey YSNFGEOMFUFKRW-UHFFFAOYSA-N [1]. In contrast, the para-isomer 3-[4-(hydroxymethyl)phenyl]-2-oxazolidinone (CAS 530145-14-3) places the −CH₂OH group at the opposite ring position, resulting in a different computed complexity score (219 vs. 211) [1][2]. Although both isomers share identical molecular formula, TPSA (49.8 Ų), and computed XLogP3-AA (0.6), the meta orientation offers a distinct steric environment that can influence the regioselectivity of subsequent electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions. This positional difference is critical when the oxazolidinone core is being used as a chiral auxiliary or building block where the spatial relationship between the reactive hydroxymethyl handle and the oxazolidinone ring dictates the stereochemical outcome.

Regioselectivity Synthetic Intermediate Cross-Coupling

Optimal Application Scenarios for 2-Oxazolidinone, 3-[3-(hydroxymethyl)phenyl]- Based on Quantitative Differentiation Evidence


Aqueous-Compatible Medicinal Chemistry and Bioconjugation Reactions

The 0.6-unit lower XLogP3-AA relative to toloxatone [1] translates into enhanced water solubility and reduced reversed-phase retention, making this compound the preferred oxazolidinone scaffold for aqueous-phase coupling reactions (e.g., amide bond formation, click chemistry) where hydrophobic analogs would require co-solvents or surfactants. It is particularly suited for preparing hydroxymethyl-functionalized intermediates destined for bioconjugation with hydrophilic biomolecules such as peptides or oligonucleotides.

High-Temperature Solvent-Free Synthesis and Melt Processing

With a predicted boiling point approximately 111 °C higher than 3-phenyl-2-oxazolidinone and 36 °C higher than the 5-hydroxymethyl regioisomer , the target compound is the superior choice for solvent-free reactions, melt-phase polymerizations, or vacuum distillation protocols that require a thermally robust oxazolidinone building block. The elevated boiling point provides a wider safe-operating range, reducing the risk of premature volatilization or thermal decomposition during synthesis.

Compact Solid Formulation and High-Density Material Design

The 7% higher predicted density versus the parent 3-phenyl-2-oxazolidinone supports applications where compact solid loading is beneficial—such as in solid-supported reagents, pelletized catalyst precursors, or high-density composite fillers. Procurement teams prioritizing volumetric efficiency in storage, shipping, or formulation should select this compound over the lower-density unsubstituted analog.

Regioselective SAR Exploration Around the Oxazolidinone Pharmacophore

The meta-substituted hydroxymethyl group provides a structurally distinct starting point compared to the para-isomer, as evidenced by different computed complexity scores [2]. This makes the compound uniquely suitable for medicinal chemistry teams conducting systematic SAR studies that probe the steric and electronic effects of phenyl ring substitution on biological activity, without changing the core oxazolidinone scaffold.

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